Coniferyl alcohol
CAS No.: 458-35-5
Cat. No.: VC21329268
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 458-35-5 |
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Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol |
Standard InChI | InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 |
Standard InChI Key | JMFRWRFFLBVWSI-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/CO)O |
SMILES | COC1=C(C=CC(=C1)C=CCO)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CCO)O |
Melting Point | 74 °C |
Physical and Chemical Properties
Coniferyl alcohol possesses specific physical and chemical properties that influence its behavior in biological systems and industrial applications. The compound's properties have been documented through various analytical methods, though some discrepancies exist between sources regarding exact values.
Physical Properties
The following table summarizes the key physical properties of coniferyl alcohol:
The variation in reported physical properties, particularly melting and boiling points, may be attributed to different measurement conditions, sample purity, or analytical methods employed in the studies .
Chemical Properties
Coniferyl alcohol exhibits several notable chemical characteristics:
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pKa: Ranges from 9.99±0.35 to 10.04±0.31 (predicted values), indicating its weakly acidic nature
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Light sensitivity: The compound is photosensitive and requires appropriate storage conditions
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Reactivity: Can polymerize when exposed to weak mineral acids and certain organic acids, forming amorphous gums
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Recommended storage temperature: -20°C to maintain stability
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Coniferyl alcohol is synthesized in plants via the phenylpropanoid biochemical pathway, which originates from the amino acid phenylalanine. The direct precursor to coniferyl alcohol is coniferyl aldehyde, which undergoes reduction by dehydrogenase enzymes to form coniferyl alcohol . This pathway is critical for the production of various plant secondary metabolites beyond lignin, including flavonoids and coumarins .
The biosynthesis process can be simplified as:
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Phenylalanine → Cinnamic acid (via phenylalanine ammonia-lyase)
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Various hydroxylation and methylation steps
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Coniferyl aldehyde → Coniferyl alcohol (via cinnamyl alcohol dehydrogenase)
Distribution in Plants
Coniferyl alcohol occurs naturally in both gymnosperm and angiosperm plants, where it serves primarily as a precursor for lignin biosynthesis . While coniferyl alcohol is the predominant monolignol in gymnosperms, angiosperms produce additional monolignols including sinapyl alcohol and paracoumaryl alcohol to form more complex lignin structures .
Gum benzoin, a balsamic resin obtained from trees of the genus Styrax, contains significant amounts of coniferyl alcohol and its esters . This natural product has been used historically in perfumery and traditional medicine.
Biological Functions
Role in Lignin Formation
The primary biological function of coniferyl alcohol is as a monolignol precursor in lignin biosynthesis. Lignin, a complex cross-linked phenolic polymer, provides structural support in plant cell walls and vascular tissues. When copolymerized with related aromatic compounds (including other monolignols), coniferyl alcohol forms lignin or lignans through a process of oxidative coupling .
Precursor to Other Natural Compounds
Beyond lignin, coniferyl alcohol serves as an intermediate in the biosynthesis of several important natural compounds:
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Eugenol, a fragrant compound found in cloves and other spices
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Stilbenoids, a class of plant secondary metabolites with potential health benefits
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Coumarin, a natural compound with pleasant odor used in perfumes and pharmaceuticals
Coniferin, the glucoside of coniferyl alcohol, is another significant derivative found in plant tissues .
Role in Honey Bees
Interestingly, coniferyl alcohol functions as a queen retinue pheromone (QRP) in honey bees, found specifically in their mandibular glands . This pheromone plays a role in the complex social communication system of honey bee colonies, particularly in queen-worker interactions and colony organization.
Research Findings and Applications
Cardiovascular and Anti-inflammatory Effects
Recent research has uncovered promising therapeutic potential for coniferyl alcohol in cardiovascular health. Studies indicate that coniferyl alcohol (CA) effectively reduces blood pressure, myocardial tissue damage, and inflammation after renovascular hypertension (RH) .
Through a combination of network pharmacology and experimental validation, researchers have identified the inflammatory response as a key mechanism of action. Western blot analysis confirmed that CA reduces the expression of several inflammatory markers in heart tissues and H9C2 cells:
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Interleukin-17 (IL-17)
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Matrix metallopeptidase 9 (MMP9)
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Cyclooxygenase 2 (COX2)
These findings suggest that coniferyl alcohol inhibits cardiac inflammation and fibrohypertrophy following renovascular hypertension, positioning it as a promising candidate for future drug development targeting hypertension-induced myocardial hypertrophy .
Antimicrobial Applications
Coniferyl alcohol has demonstrated efficacy as a fungal growth inhibitor, suggesting potential applications in agricultural, food preservation, and possibly pharmaceutical contexts . The exact mechanisms and spectrum of antimicrobial activity require further investigation to fully understand its potential in this area.
Chemical Analysis and Identification
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data for the identification and structural characterization of coniferyl alcohol. The following table presents chemical shift data for carbon atoms in coniferyl alcohol:
Atom ID | Chemical Shift (ppm) |
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C1 (OMe) | 55.88 |
C6 (G) | 63.71 |
C7 (2) | 108.52 |
C5 (5) | 114.57 |
C4 (6) | 120.25 |
C2 (B) | 126.22 |
C8 (1) | 129.30 |
C3 (A) | 131.24 |
C9 (4) | 145.63 |
C10 (3) | 146.75 |
Additional NMR data sets provide slightly different values, likely due to variations in solvent, concentration, or instrument parameters .
Purification and Analysis Methods
Coniferyl alcohol can be purified through several methods:
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Recrystallization from ethanol
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Vacuum distillation
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The compound tends to polymerize in dilute acid, which should be considered during purification
Derivative preparation can aid in identification and characterization:
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